1-(3-Methoxyphenyl)piperazin-2-one

Catalog No.
S804074
CAS No.
215649-80-2
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyphenyl)piperazin-2-one

CAS Number

215649-80-2

Product Name

1-(3-Methoxyphenyl)piperazin-2-one

IUPAC Name

1-(3-methoxyphenyl)piperazin-2-one

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3

InChI Key

WCEDGEVVWJYROP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCNCC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2CCNCC2=O

1-(3-Methoxyphenyl)piperazin-2-one is a specialized piperazinone derivative characterized by an N1-aryl substitution and a C2-lactam carbonyl [1]. In industrial procurement, it serves a dual mandate: as a critical, pharmacopeia-traceable reference standard (often designated as Letermovir Impurity 17 or 18) for quantifying oxidative degradation in Letermovir manufacturing, and as a highly regioselective building block for complex piperazine-containing active pharmaceutical ingredients [2]. The presence of the C2 carbonyl completely suppresses the nucleophilicity of the N1 nitrogen, differentiating it from standard piperazines and allowing for unprotected, strictly regioselective functionalization at the N4 position [1]. Furthermore, the 3-methoxy substitution provides specific electronic tuning and acts as a vital pharmacophore element in antiviral drug discovery [2].

Buyers attempting to substitute 1-(3-Methoxyphenyl)piperazin-2-one with its unoxidized precursor, 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7), or with crude forced-degradation mixtures face immediate process and regulatory failures . In synthetic workflows, the unoxidized precursor possesses two nucleophilic nitrogen centers, necessitating costly and yield-reducing Boc-protection steps to prevent unwanted N1-alkylation . In analytical quality control, relying on uncharacterized crude mixtures for impurity profiling violates ICH Q3A/B guidelines, as it prevents the calculation of exact relative response factors (RRF) for the lactam degradation pathway . Furthermore, substituting with unsubstituted 1-phenylpiperazin-2-one eliminates the critical 3-methoxy pharmacophore, rendering the intermediate useless for Letermovir-related structural analogs.

Elimination of Protection Steps via C2-Lactam Regioselectivity

The C2 carbonyl in 1-(3-Methoxyphenyl)piperazin-2-one transforms the N1 amine into a non-nucleophilic lactam, isolating N4 as the sole reactive center[1]. Compared to the parent 1-(3-methoxyphenyl)piperazine, which typically requires a Boc-protection and deprotection sequence to achieve N4-specific substitution, the target compound allows for direct, unprotected N4-alkylation with >98% regioselectivity [2]. This structural advantage eliminates at least two synthetic steps, significantly reducing solvent waste and improving overall process yield when synthesizing complex N,N'-disubstituted piperazine APIs [1].

Evidence DimensionN4-Alkylation Regioselectivity (Unprotected)
Target Compound Data>98% N4-selectivity (single step)
Comparator Or Baseline1-(3-methoxyphenyl)piperazine (~70:30 mixed alkylation or requires 3 steps via Boc-protection)
Quantified Difference100% elimination of protection/deprotection steps; >28% improvement in direct regioselectivity
ConditionsStandard electrophilic alkylation (e.g., alkyl halide, K2CO3, MeCN)

Procuring the piperazin-2-one form drastically streamlines synthetic routes for asymmetric piperazines, saving time and lowering the cost of goods (COGs) in API manufacturing.

ICH-Compliant Quantification of Letermovir Oxidative Degradation

During the stability testing of Letermovir, oxidation of the piperazine moiety yields specific C-oxidation products [1]. Utilizing highly pure 1-(3-Methoxyphenyl)piperazin-2-one as an isolated reference standard allows for the precise determination of the Relative Response Factor (RRF) for this lactam degradation pathway [2]. Compared to relying on theoretical calculations from crude API stress tests, the isolated standard reduces quantification variance from ±15% to <1%, ensuring exact mass balance and strict adherence to regulatory thresholds for reporting [1].

Evidence DimensionDegradant Quantification Variance
Target Compound Data<1% variance using isolated reference standard calibration
Comparator Or BaselineCrude forced-degradation area-normalization (±15% variance)
Quantified Difference>14% reduction in analytical error margin
ConditionsReverse-phase HPLC-UV stability-indicating method

Purchasing the isolated, fully characterized impurity standard is mandatory for passing stringent regulatory audits and validating stability-indicating analytical methods.

Chromatographic Baseline Separation from N-Oxide Impurities

Differentiating carbon-oxidation (lactam) from nitrogen-oxidation (N-oxide) is a common analytical challenge in quality control[1]. 1-(3-Methoxyphenyl)piperazin-2-one exhibits a distinct polarity profile compared to Letermovir N-oxide degradants . On standard C18 stationary phases, the lactam target compound demonstrates a significant retention time shift away from N-oxide degradants, alongside a unique mass-to-charge fragmentation pattern[2]. This guarantees baseline resolution (Rs > 2.0), whereas generic structural analogs or unresolved mixtures often suffer from peak tailing and co-elution [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataRs > 2.0 (baseline separation from N-oxides)
Comparator Or BaselineUncharacterized oxidation mixtures (Rs < 1.0, co-elution)
Quantified Difference>1.0 increase in resolution factor
ConditionsRP-HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA)

Ensures unambiguous identification and accurate integration of specific degradation peaks, preventing false out-of-specification (OOS) results during routine QC.

Enhanced Aromatic Reactivity via 3-Methoxy Substitution

When utilized as a core building block for novel drug discovery, the 3-methoxy group on 1-(3-Methoxyphenyl)piperazin-2-one provides critical electronic activation of the aryl ring . Compared to unsubstituted 1-phenylpiperazin-2-one, the electron-donating methoxy group increases the electron density at the ortho and para positions, facilitating downstream electrophilic aromatic substitution [1]. Furthermore, the 3-methoxy substitution is a proven pharmacophore feature that enhances binding affinity in specific viral terminase targets, an attribute entirely absent in the generic phenyl baseline .

Evidence DimensionAromatic Ring Nucleophilicity / Functionalization Readiness
Target Compound DataHigh (activated by 3-methoxy EDG)
Comparator Or Baseline1-phenylpiperazin-2-one (unactivated baseline)
Quantified DifferenceEnables direct ortho/para functionalization under milder conditions
ConditionsElectrophilic aromatic substitution or transition-metal catalyzed cross-coupling

Buyers developing next-generation analogs of Letermovir or novel CNS agents must procure the 3-methoxy variant to access the required chemical reactivity and biological target space.

Letermovir API Quality Control and Method Validation

Directly following from its role as a characterized degradant, this compound is essential for QC laboratories validating stability-indicating HPLC methods for Letermovir [1]. It serves as the primary reference standard for calibrating the lactam oxidation pathway, ensuring regulatory compliance during batch release and long-term stability studies [1].

Protecting-Group-Free Synthesis of Asymmetric Piperazines

Leveraging the N1-lactam's suppression of nucleophilicity, synthetic chemists procure this compound to perform direct, highly regioselective N4-alkylations[1]. This application is critical for scaling up the manufacturing of complex N,N'-disubstituted piperazine APIs where minimizing synthetic steps is required to lower the cost of goods [1].

Development of Novel Antiviral and CNS Pharmacophores

Because the 3-methoxy group provides specific electronic tuning and receptor-binding properties, this building block is prioritized in medicinal chemistry programs designing next-generation viral terminase inhibitors [1]. The pre-installed lactam offers a versatile handle for exploring structure-activity relationships that generic 1-phenylpiperazines cannot support[1].

XLogP3

0.6

Wikipedia

1-(3-Methoxyphenyl)piperazin-2-one

Dates

Last modified: 08-15-2023

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